2-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)ETHANONE
Overview
Description
2-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)ETHANONE is a complex organic compound that features a benzodiazole ring, a benzyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)ETHANONE typically involves multi-step organic reactions. One common method includes the reaction of 1-benzyl-1,3-benzodiazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzodiazole ring.
Reduction: Reduced forms of the ketone group.
Substitution: Substituted benzodiazole derivatives.
Scientific Research Applications
2-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)ETHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)ETHANONE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-2-(1H-benzimidazol-2-ylsulfanyl)ethanone
- 2-(4-Benzoylphenoxy)-1-(1H-benzimidazol-2-yl)ethanone
Uniqueness
2-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)ETHANONE is unique due to the presence of both a benzodiazole ring and a fluorophenyl group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-1-(4-fluorophenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2OS/c23-18-12-10-17(11-13-18)21(26)15-27-22-24-19-8-4-5-9-20(19)25(22)14-16-6-2-1-3-7-16/h1-13H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBCEEFPZPQCBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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